molecular formula C34H37FO15 B10784834 7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate

Cat. No.: B10784834
M. Wt: 704.6 g/mol
InChI Key: PQMIPLRIRFVQJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate involves multiple steps. The key steps include the glycosylation of adriamycinone with 2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl donor under acidic conditions . The reaction typically requires the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using chromatographic techniques to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate has significant applications in scientific research, particularly in the fields of:

Mechanism of Action

The antitumor activity of 7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate is primarily due to its ability to intercalate into DNA and inhibit the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also generates free radicals, leading to oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate is unique due to the presence of the 2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl moiety. This fluorine substitution enhances its stability and alters its pharmacokinetic properties, potentially leading to improved therapeutic efficacy and reduced side effects .

Properties

Molecular Formula

C34H37FO15

Molecular Weight

704.6 g/mol

IUPAC Name

7-[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid

InChI

InChI=1S/C34H37FO15/c1-14-27(40)32(45)26(35)33(49-14)50-18-12-34(46,19(36)13-48-21(39)10-5-3-4-9-20(37)38)11-16-23(18)31(44)25-24(29(16)42)28(41)15-7-6-8-17(47-2)22(15)30(25)43/h6-8,14,18,26-27,32-33,40,42,44-46H,3-5,9-13H2,1-2H3,(H,37,38)

InChI Key

PQMIPLRIRFVQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O

Origin of Product

United States

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